2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid
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Overview
Description
2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]imidazole core structure
Mechanism of Action
Target of action
Compounds containing an imidazole ring, such as this one, are often involved in interactions with various enzymes and receptors in the body. They can bind to these targets and modulate their activity .
Mode of action
The interaction of the compound with its targets could involve the formation of hydrogen bonds or other types of chemical bonds. The presence of the dimethylamino and carboxylic acid groups could facilitate these interactions .
Biochemical pathways
Depending on the specific targets of the compound, it could potentially affect a variety of biochemical pathways. For example, many drugs containing an imidazole ring are used for their antimicrobial, antifungal, or anti-inflammatory properties .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its solubility, stability, and the presence of functional groups that could be metabolized by the body. The carboxylic acid group, for example, could potentially be involved in metabolic reactions .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways it affects. These effects could range from the inhibition of enzyme activity to the modulation of signal transduction pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For example, the compound’s activity could be affected by the pH of the environment due to the presence of the dimethylamino and carboxylic acid groups, which can accept or donate protons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst.
Wallach Synthesis: This approach uses the dehydrogenation of imidazolines.
Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-d]imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]imidazole core.
Scientific Research Applications
2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Indole Derivatives: Indole-based compounds also have diverse applications in medicinal chemistry and material science.
Uniqueness
2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid is unique due to its specific thieno[2,3-d]imidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(dimethylamino)-3-phenylthieno[2,3-d]imidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-16(2)14-15-10-8-11(13(18)19)20-12(10)17(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLSHTBILLOJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1C3=CC=CC=C3)SC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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